molecular formula C20H14FN3O2S2 B2643719 (E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 620539-86-8

(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B2643719
CAS No.: 620539-86-8
M. Wt: 411.47
InChI Key: FDFPPPWHEUFPKP-GZTJUZNOSA-N
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Description

(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methylthio group, and a benzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl bromide, 4-(methylthio)benzaldehyde, and thiazolo[3,2-b][1,2,4]triazine derivatives. The key steps in the synthesis may include:

    Nucleophilic Substitution: Reacting 4-fluorobenzyl bromide with a suitable nucleophile to introduce the fluorobenzyl group.

    Aldol Condensation: Condensing 4-(methylthio)benzaldehyde with a thiazolo[3,2-b][1,2,4]triazine derivative to form the benzylidene moiety.

    Cyclization: Forming the thiazolo[3,2-b][1,2,4]triazine ring system through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-fluorobenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 6-(4-chlorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 6-(4-bromobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Uniqueness

(E)-6-(4-fluorobenzyl)-2-(4-(methylthio)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to the presence of both the fluorobenzyl and methylthio groups, which can impart distinct chemical and biological properties. These functional groups may influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2E)-6-[(4-fluorophenyl)methyl]-2-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S2/c1-27-15-8-4-13(5-9-15)11-17-19(26)24-20(28-17)22-18(25)16(23-24)10-12-2-6-14(21)7-3-12/h2-9,11H,10H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFPPPWHEUFPKP-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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